molecular formula C10H15IN2 B7789034 (4-Butyl-2-iodophenyl)hydrazine

(4-Butyl-2-iodophenyl)hydrazine

Cat. No.: B7789034
M. Wt: 290.14 g/mol
InChI Key: ZPYNTISPQSJWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Butyl-2-iodophenyl)hydrazine is an organic compound with the molecular formula C10H15IN2 It is a hydrazine derivative where the hydrazine group is attached to a phenyl ring substituted with a butyl group at the 4-position and an iodine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butyl-2-iodophenyl)hydrazine typically involves the iodination of a butyl-substituted phenylhydrazine. One common method is the reaction of 4-butylphenylhydrazine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and hydrazine derivatives.

Chemical Reactions Analysis

Types of Reactions

(4-Butyl-2-iodophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The iodine atom can be reduced to form a butyl-substituted phenylhydrazine.

    Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Azo compounds.

    Reduction: 4-Butylphenylhydrazine.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

(4-Butyl-2-iodophenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Butyl-2-iodophenyl)hydrazine involves its interaction with molecular targets through its hydrazine and iodine functional groups. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, while the iodine atom can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Butylphenylhydrazine: Lacks the iodine atom, leading to different reactivity and applications.

    2-Iodophenylhydrazine: Lacks the butyl group, affecting its solubility and interaction with other molecules.

    Phenylhydrazine: The simplest hydrazine derivative, used as a reference compound in many studies.

Uniqueness

(4-Butyl-2-iodophenyl)hydrazine is unique due to the presence of both a butyl group and an iodine atom on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity from the butyl group and enhanced reactivity from the iodine atom. These features make it a valuable compound for various research applications.

Properties

IUPAC Name

(4-butyl-2-iodophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2/c1-2-3-4-8-5-6-10(13-12)9(11)7-8/h5-7,13H,2-4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYNTISPQSJWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)NN)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.